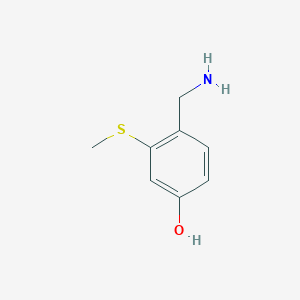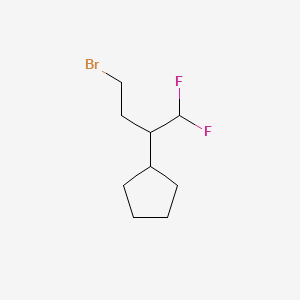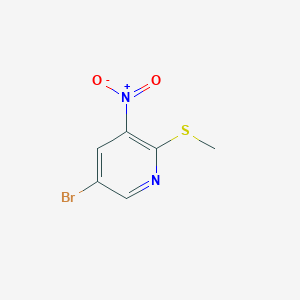
5-Bromo-2-(methylthio)-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(methylthio)-3-nitropyridine is a heterocyclic organic compound with the molecular formula C6H5BrN2O2S. This compound is characterized by the presence of a bromine atom, a methylthio group, and a nitro group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylthio)-3-nitropyridine typically involves the bromination of 2-(methylthio)-3-nitropyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(methylthio)-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 5-Bromo-2-(methylthio)-3-aminopyridine.
Oxidation: Formation of 5-Bromo-2-(methylsulfinyl)-3-nitropyridine or 5-Bromo-2-(methylsulfonyl)-3-nitropyridine.
Applications De Recherche Scientifique
5-Bromo-2-(methylthio)-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(methylthio)-3-nitropyridine depends on its chemical structure and the specific reactions it undergoes. The bromine atom and nitro group make the compound reactive towards nucleophiles and reducing agents, respectively. The methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Uniqueness
5-Bromo-2-(methylthio)-3-nitropyridine is unique due to the presence of both a nitro group and a methylthio group on the pyridine ring, which imparts distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
886372-84-5 |
|---|---|
Formule moléculaire |
C6H5BrN2O2S |
Poids moléculaire |
249.09 g/mol |
Nom IUPAC |
5-bromo-2-methylsulfanyl-3-nitropyridine |
InChI |
InChI=1S/C6H5BrN2O2S/c1-12-6-5(9(10)11)2-4(7)3-8-6/h2-3H,1H3 |
Clé InChI |
FVXQSSPXNLMJDF-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


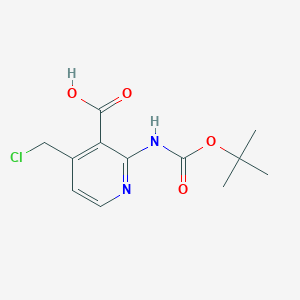

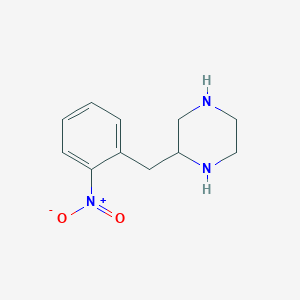





![9-Bromo-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14850670.png)


